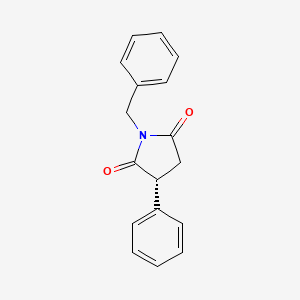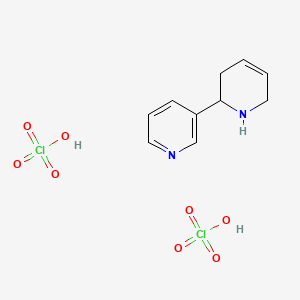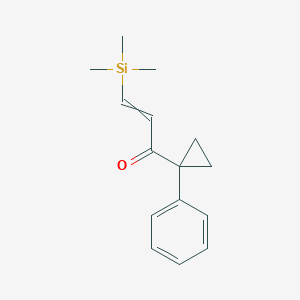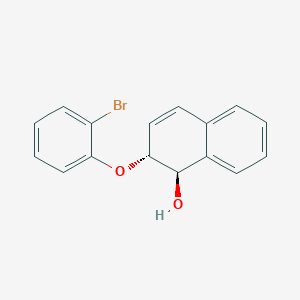![molecular formula C18H25NO4 B14232472 N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide CAS No. 823797-49-5](/img/structure/B14232472.png)
N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide is an organic compound with a complex structure that includes a dimethoxyphenyl group, a cyclohexanone moiety, and a propanamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the reaction of 2,4-dimethoxybenzyl chloride with a suitable amine to form the corresponding amideThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-acetamide
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide is unique due to its specific structural features, such as the combination of a dimethoxyphenyl group with a cyclohexanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
823797-49-5 |
|---|---|
Formule moléculaire |
C18H25NO4 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-[(2,4-dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide |
InChI |
InChI=1S/C18H25NO4/c1-22-15-9-7-14(17(11-15)23-2)12-19-18(21)10-8-13-5-3-4-6-16(13)20/h7,9,11,13H,3-6,8,10,12H2,1-2H3,(H,19,21) |
Clé InChI |
YXVDKPPWNOQOED-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCCC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile](/img/structure/B14232396.png)

![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)


![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)




![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)


